![molecular formula C41H32O11 B1635959 [(2R,3S,4S,5R,6R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate CAS No. 41545-55-5](/img/structure/B1635959.png)

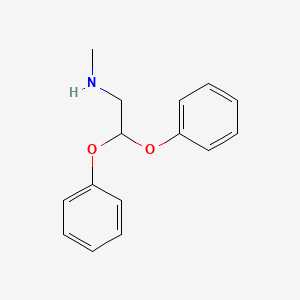

[(2R,3S,4S,5R,6R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[(2R,3S,4S,5R,6R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate, also known as TBX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBX is a derivative of benzoic acid and is synthesized using specific methods. The purpose of

Scientific Research Applications

Synthesis and Characterization

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel tetrazole liquid crystals, which display a range of mesophases such as nematic and smectic phases, indicating its potential use in liquid crystal technology and materials science (Tariq et al., 2013).

RNA and DNA Synthesis

It also finds application in the selective benzoylation of ribonucleosides, facilitating the synthesis of oligoribonucleotides and mixtures of DNA and RNA, highlighting its relevance in nucleic acid chemistry (Kempe et al., 1982).

Coordination Polymer Structures

The compound is instrumental in tuning the framework topologies of Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers, which are significant in the field of coordination chemistry and materials science (Song et al., 2009).

Design of Supramolecular Dendrimers

It is used in the design of spherical supramolecular dendrimers that form a novel thermotropic cubic liquid-crystalline phase, contributing to advancements in supramolecular chemistry and nanotechnology (Balagurusamy et al., 1997).

Synthesis of Sugar Derivatives

The compound is involved in the synthesis of d-forosamine, a sugar derivative, indicating its role in carbohydrate chemistry and the synthesis of biologically important molecules (Baer & Hanna, 1981).

Preparation of Chiral Benzoates

It's used in the preparation of novel chiral benzoates and fluorobenzoates, relevant in the study of liquid crystals and chiral materials (Milewska et al., 2015).

Catalysis and Molecular Interaction Studies

The compound is used in the study of catalytic hydrolysis of phosphodiester bonds, offering insights into biochemistry and molecular interaction (Knight et al., 2004).

Supramolecular Chemistry

Its derivatives are involved in forming a propeller-shaped configuration, contributing to the field of supramolecular chemistry and molecular design (Schmidt et al., 2019).

Development of Liquid Crystals

The compound aids in the development of novel liquid crystals, emphasizing its role in the creation of advanced materials and technologies (Jianting et al., 2009).

Photofunctional Hybrids Creation

It is used in the assembly of photofunctional hybrids, which is significant in the fields of material science and photophysics (Cuan & Yan, 2013).

Application in Corrosion Inhibition

The compound's derivatives are studied as corrosion inhibitors, indicating its potential in industrial applications, especially in the protection of materials (Alhaffar et al., 2018).

Antioxidant Activity Study

Its derivatives are analyzed for in vitro antioxidant activities, providing insights into potential therapeutic and health-related applications (Yüksek et al., 2015).

Photodynamic Therapy Application

The compound is used in the synthesis of zinc phthalocyanine with a high singlet oxygen quantum yield, relevant in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Mechanism of Action

Target of Action

1,2,3,4,6-Penta-O-benzoyl-a-D-galactose is a complex carbohydrate . It is primarily used in the biomedical sector for the synthesis of anti-viral drugs . .

Mode of Action

It is known that upon deacetylation, an oxonium intermediate is formed . The attack of a water molecule on this intermediate leads to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose .

Biochemical Pathways

Given its use in the synthesis of anti-viral drugs , it can be inferred that it may play a role in inhibiting viral replication or entry into host cells.

Result of Action

Given its use in the synthesis of anti-viral drugs , it may contribute to the inhibition of viral processes, thereby preventing the progression of viral diseases.

properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33+,34+,35-,41-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNMLNFZFGSWQR-RPHMGUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H32O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyanilino)methanimidoyl cyanide](/img/structure/B1635876.png)

![Methyl 3-[(2-chloropyridine-3-carbonyl)carbamoylamino]benzoate](/img/structure/B1635892.png)

![3-((2,6-Dichlorobenzyl)thio)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1635901.png)

![4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid](/img/structure/B1635903.png)

![[2,3,4,5-Tetrabromo-6-(hydroxymethyl)phenyl]methanol](/img/structure/B1635943.png)